3,4-Dichloroisothiazole-5-carbaldehyde

描述

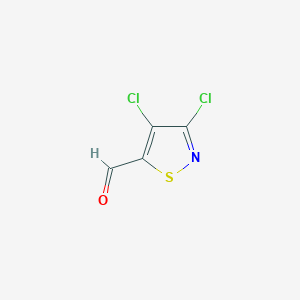

3,4-Dichloroisothiazole-5-carbaldehyde is a chemical compound with the molecular formula C4HCl2NOS and a molecular weight of 182.03 g/mol It is characterized by the presence of a dichloroisothiazole ring with an aldehyde functional group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloroisothiazole-5-carbaldehyde typically involves the chlorination of isothiazole derivatives. One common method includes the reaction of 3,4-dichloroisothiazole with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by reacting 3,4-dichloroisothiazole-5-carbonyl chloride with suitable nucleophiles in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and subsequent purification steps to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Nucleophilic Substitution Reactions

The electron-withdrawing effects of the dichloroisothiazole ring activate adjacent positions for nucleophilic substitution. For example:

-

3,4-Dichloroisothiazole-5-carbonyl chloride undergoes nucleophilic acyl substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

-

In the synthesis of strobilurin analogs, the carbonyl chloride intermediate reacts with hydroxylamine derivatives to yield bioactive fungicidal compounds .

Cyanation and Functional Group Interconversion

The cyano group is a key substituent in agrochemical intermediates. For instance:

-

3,4-Dichloro-5-cyanoisothiazole is synthesized via chlorination of ferricyanide complexes and carbon disulfide . This intermediate is critical for producing isotianil, a systemic resistance-inducing fungicide .

-

Carboxylic acid derivatives (e.g., 3,4-dichloroisothiazole-5-carboxylic acid ) are converted to amides using coupling agents like EDCI/HOBt .

Herbicidal and Fungicidal Activity

Derivatives of 3,4-dichloroisothiazole exhibit potent biological activity:

-

3,4-Dichloroisothiazole-5-carboxylic acid demonstrates herbicidal effects at low concentrations (1–5 lbs/acre), causing growth inhibition in cotton and bean plants .

-

Strobilurin analogs with dichloroisothiazole moieties show broad-spectrum fungicidal activity against pathogens like Pseudoperonospora cubensis and Sphaerotheca fuliginea, outperforming commercial standards in field trials .

| Compound | Target Pathogen | EC₅₀ (ppm) | Field Efficacy vs. Standards |

|---|---|---|---|

| 8d | Sphaerotheca fuliginea | 0.07 | Superior to azoxystrobin |

| 6g | Pseudoperonospora cubensis | 0.11 | Comparable to trifloxystrobin |

Chlorination and Oxidation Pathways

Chlorination is a critical step in synthesizing dichloroisothiazole derivatives:

-

Sodium cyanide reacts with carbon disulfide and chlorine under catalytic conditions (CuI, PdCl₂) to form 3,4-dichloro-5-cyanoisothiazole .

-

Controlled chlorination at 20–50°C prevents overhalogenation, preserving the isothiazole ring’s integrity .

Limitations and Data Gaps

-

Reduction of Carbonyl Chlorides : Lithium aluminum hydride (LiAlH₄) or selective catalysts could reduce the carbonyl chloride to the aldehyde, though this requires experimental validation.

-

Oxidation of Alcohols : If a hydroxymethyl intermediate were accessible, oxidation (e.g., PCC or Swern conditions) might yield the carbaldehyde.

Key Synthetic Routes for Related Compounds

The synthesis of dichloroisothiazole derivatives typically involves:

科学研究应用

Pharmaceuticals

3,4-Dichloroisothiazole-5-carbaldehyde serves as a crucial building block in drug synthesis due to its biological activity. Research has indicated its potential as:

- Antimicrobial Agent : It exhibits significant antibacterial properties, with Minimum Inhibitory Concentration (MIC) values ranging from 0.48 to 7.81 µg/mL against various bacterial strains .

- Antifungal Activity : The compound has shown efficacy against plant pathogens such as Erysiphe graminis and Puccinia sorghi, indicating its potential use in agricultural fungicides .

Agrochemicals

In the field of agriculture, this compound has been developed into fungicides that activate plant defense mechanisms. Studies demonstrate that it can induce systemic acquired resistance (SAR) in plants, enhancing their resilience against pathogens . The hydrolysis kinetics of this compound have been investigated to optimize its efficacy under varying environmental conditions .

Chemical Intermediates

This compound is also utilized as an intermediate in the synthesis of other biologically active compounds. Its reactivity allows for:

- Synthesis of Derivatives : Various derivatives have been synthesized that retain or enhance biological activity.

- Development of Strobilurin Analogues : Research has led to the creation of novel strobilurin analogues based on the structure of this compound, which have shown promising fungicidal activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of this compound against common bacterial pathogens. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting potential pathways for drug development targeting resistant bacterial strains.

Case Study 2: Agricultural Applications

Field trials conducted with a fungicide formulation based on this compound demonstrated superior efficacy against Sphaerotheca fuliginea compared to commercial standards like azoxystrobin and trifloxystrobin. This study highlighted the compound's potential in integrated pest management strategies .

作用机制

The mechanism of action of 3,4-Dichloroisothiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can induce systemic acquired resistance (SAR) in plants, enhancing their resistance to pathogens . The compound may also inhibit certain enzymes or proteins, leading to its antimicrobial and antifungal effects. Molecular docking studies have shown that it can bind to oxysterol-binding proteins, disrupting their function .

相似化合物的比较

Similar Compounds

- 3,4-Dichloroisothiazole-5-carboxylic acid

- 3,5-Dichloroisothiazole-4-carbonitrile

- 3,4-Dichloroisothiazole-based strobilurins

Uniqueness

Compared to its analogs, it offers a different set of chemical and biological properties, making it valuable for specific research and industrial purposes .

生物活性

3,4-Dichloroisothiazole-5-carbaldehyde (DCITC) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores its biological properties, including antimicrobial and antifungal effects, as well as its potential applications in drug development.

- Molecular Formula : CHClNOS

- Molecular Weight : 182.03 g/mol

DCITC is characterized by the presence of a dichlorinated isothiazole ring and an aldehyde functional group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that DCITC exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.48 to 7.81 µg/mL for certain bacterial strains, indicating strong antibacterial activity .

- Bactericidal Activity : The compound shows bactericidal effects with Minimum Bactericidal Concentration (MBC) values that support its potential as an antimicrobial agent .

Antifungal Activity

DCITC has also been evaluated for its antifungal properties:

- Fungicidal Efficacy : In vitro assays have shown that DCITC can effectively combat a range of plant pathogens, including Erysiphe graminis (wheat powdery mildew) and Puccinia sorghi (corn rust). The compound's fungicidal activity is enhanced when linked with other pharmacophores .

- Systemic Acquired Resistance : DCITC can induce systemic acquired resistance in plants, enhancing their overall resilience against various pathogens .

The biological activity of DCITC is attributed to its interaction with specific molecular targets:

- Inhibition of Pathogen Growth : The compound disrupts cellular processes in bacteria and fungi, leading to cell death or growth inhibition.

- Induction of Plant Defense Mechanisms : In plants, DCITC promotes the activation of defense responses that help resist pathogen attacks .

Research Findings and Case Studies

Several studies have investigated the biological activity of DCITC and its derivatives:

- Synthesis and Activity Assessment : A study synthesized various derivatives of DCITC and assessed their antifungal activity against nine different plant pathogens. The results indicated that modifications to the structure significantly impacted fungicidal potency .

- Field Trials : Field trials demonstrated that certain DCITC derivatives outperformed commercial fungicides, highlighting their potential for agricultural applications .

- Comparative Studies : Research comparing DCITC with similar compounds revealed unique properties that make it a valuable candidate for further development in both agricultural and medicinal contexts .

Summary Table of Biological Activities

| Activity Type | Target Organisms | MIC Range (µg/mL) | MBC Range (µg/mL) |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 0.48 - 7.81 | 1.95 - 31.25 |

| Antifungal | Plant pathogens | Varies by pathogen | Varies by pathogen |

属性

IUPAC Name |

3,4-dichloro-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-7-4(3)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGARLICWYWEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=NS1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161865-89-9 | |

| Record name | 3,4-dichloro-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。